molecular formula C16H21NO3 B008994 N-(8-Hydroxyoctyl)phthalimide CAS No. 105264-63-9

N-(8-Hydroxyoctyl)phthalimide

Cat. No.: B008994
CAS No.: 105264-63-9
M. Wt: 275.34 g/mol
InChI Key: RBDXDFOXVNNMNG-UHFFFAOYSA-N
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Description

N-(8-Hydroxyoctyl)phthalimide is a chemical compound with the molecular formula C16H21NO3 and a molecular weight of 275.35 g/mol . It is also known by its alternative name, 8-(N-Phthalimidyl)-1-octanol . This compound is characterized by the presence of a phthalimide group attached to an 8-hydroxyoctyl chain, making it a valuable intermediate in organic synthesis and various research applications.

Scientific Research Applications

N-(8-Hydroxyoctyl)phthalimide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

Target of Action

It’s known that phthalimide derivatives, including n-(8-hydroxyoctyl)phthalimide, often play a significant role in cancer treatment . They exhibit antineoplastic activities against cancer cells .

Mode of Action

This compound and its derivatives often involve radical pathways in their mechanism of action. For instance, in the Cu-facilitated C-O bond formation, the phthalimide N-oxyl (PINO) radical serves a dual role as a catalytic hydrogen abstractor from hydrocarbons and as a stoichiometric reagent to couple with the resultant alkyl radicals.

Biochemical Pathways

Phthalates, including this compound, are known to be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions . For instance, Di-n-butyl phthalate (DBP) is hydrolyzed to produce diethyl phthalate (DEP) through β‐oxidation, which is subsequently metabolized to phthalic acid .

Pharmacokinetics

The chemical core of phthalimides shows that these structures are hydrophobic, which increases their potential to cross biological membranes in vivo .

Result of Action

The synthesized FT-12 compound, a phthalimido-thiazolidine derivative, exhibited antiproliferative activity against Panc-1, Sk-mel-28, and PC-3 cells . FT-12 reduced the ability to form new clones, also caused irreversibility in the cell cycle, inducing arrest in the S phase . Besides, the compound (FT-12) induced necrosis and apoptosis .

Action Environment

The physical and chemical attributes of phthalates have a significant impact on their environmental fate, transport, and degradation in different natural settings .

Safety and Hazards

Specific safety and hazard information for N-(8-Hydroxyoctyl)phthalimide was not found in the search results .

Future Directions

While specific future directions for N-(8-Hydroxyoctyl)phthalimide were not found in the search results, related compounds such as 1,8-naphthalimide derivatives have been studied for their potential applications in organic light-emitting diodes .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(8-Hydroxyoctyl)phthalimide can be synthesized through a multi-step process involving the reaction of phthalic anhydride with 8-aminooctanol . The reaction typically occurs under reflux conditions in the presence of a suitable solvent such as toluene or xylene. The resulting product is then purified through recrystallization or column chromatography to obtain a high-purity compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure consistent product quality. The compound is typically produced in batch reactors, followed by purification steps such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-(8-Hydroxyoctyl)phthalimide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

N-(8-Hydroxyoctyl)phthalimide can be compared with other similar compounds such as:

  • N-(8-Hydroxyhexyl)phthalimide
  • N-(8-Hydroxydecyl)phthalimide
  • N-(8-Hydroxybutyl)phthalimide

These compounds share a similar phthalimide structure but differ in the length of the alkyl chain. The unique properties of this compound, such as its specific chain length and hydroxyl group position, make it particularly useful in certain applications where other compounds may not be as effective .

Properties

IUPAC Name

2-(8-hydroxyoctyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c18-12-8-4-2-1-3-7-11-17-15(19)13-9-5-6-10-14(13)16(17)20/h5-6,9-10,18H,1-4,7-8,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBDXDFOXVNNMNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80619417
Record name 2-(8-Hydroxyoctyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105264-63-9
Record name 2-(8-Hydroxyoctyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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